Cyclopentane, (2-hexyloctyl)-
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Overview
Description
Cyclopentane, (2-hexyloctyl)-, also known as 1-Cyclopentyl-2-n-hexyloctane, is a hydrocarbon compound with the molecular formula C19H38 and a molecular weight of 266.5050 g/mol . This compound is characterized by a cyclopentane ring substituted with a (2-hexyloctyl) group, making it a branched alkane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane derivatives, including Cyclopentane, (2-hexyloctyl)-, typically involves the alkylation of cyclopentane with appropriate alkyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclopentane reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of Cyclopentane, (2-hexyloctyl)-, may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced catalysts and optimized reaction conditions further enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane, (2-hexyloctyl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert cyclopentane derivatives to more saturated hydrocarbons.
Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the cyclopentane ring or the alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and metal catalysts like palladium (Pd) or platinum (Pt) are typical.
Substitution: Halogenation reactions often use halogen gases (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
Cyclopentane, (2-hexyloctyl)-, has various applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of branched alkanes.
Biology: Research into its potential biological activity, including its interactions with biological membranes and proteins, is ongoing.
Medicine: While not widely used in medicine, its derivatives may have potential as pharmaceutical intermediates or active compounds.
Mechanism of Action
The mechanism of action of Cyclopentane, (2-hexyloctyl)-, in chemical reactions involves the interaction of its cyclopentane ring and alkyl chain with various reagents. The molecular targets and pathways depend on the specific reaction type. For example, in oxidation reactions, the compound’s hydrogen atoms are abstracted, leading to the formation of reactive intermediates that further react to form oxidized products .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler cycloalkane with a five-membered ring.
Cyclohexane: A six-membered ring compound with similar chemical properties but different reactivity due to ring size.
Decane: A linear alkane with ten carbon atoms, used for comparison in studies of branching effects.
Uniqueness
Cyclopentane, (2-hexyloctyl)-, is unique due to its branched structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for studying the effects of branching on chemical reactivity and stability, as well as for developing specialized industrial applications .
Properties
CAS No. |
55044-77-4 |
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Molecular Formula |
C19H38 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2-hexyloctylcyclopentane |
InChI |
InChI=1S/C19H38/c1-3-5-7-9-13-18(14-10-8-6-4-2)17-19-15-11-12-16-19/h18-19H,3-17H2,1-2H3 |
InChI Key |
XANJIFLJGFYUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)CC1CCCC1 |
Origin of Product |
United States |
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